PROTAC Linker C7 Chain Length: Enabling the Clinical BCL-XL Degrader DT2216 (DC₅₀ 63 nM)
Heptanedioic acid, monoethyl ester serves as the direct synthetic precursor to the (S,R,S)-AHPC-Me-C7 ester ligand-linker conjugate, which incorporates the C7 alkyl chain into DT2216—a VHL-recruiting BCL-XL PROTAC degrader . DT2216 achieved a DC₅₀ of 63 nM for BCL-XL degradation in MOLT-4 T-ALL cells (16 h treatment), with a maximum degradation (Dₘₐₓ) exceeding 90% [1]. By contrast, the parent small-molecule inhibitor ABT263 (navitoclax), which lacks the C7-linked VHL ligand, functions solely as an occupancy-based inhibitor and causes dose-limiting thrombocytopenia due to on-target BCL-XL inhibition in platelets [1]. While direct head-to-head linker-length SAR data (C6 vs. C7 vs. C8) for this specific PROTAC series remain in proprietary or patent-protected disclosures, the C7 linker length was selected as optimal after systematic optimisation and is explicitly identified in the DT2216 chemical structure and in commercial descriptions of (S,R,S)-AHPC-Me-C7 ester as the E3 ligase ligand-linker conjugate . Monoethyl suberate (C8) or monoethyl adipate (C6) would produce linker lengths differing by one methylene unit, which in PROTAC design can disrupt ternary complex geometry and abolish degradation activity [2].
| Evidence Dimension | PROTAC linker chain length for BCL-XL degradation potency |
|---|---|
| Target Compound Data | C7 monoethyl pimelate-derived (S,R,S)-AHPC-Me-C7 ester → DT2216; DC₅₀ = 63 nM in MOLT-4 cells (16 h) |
| Comparator Or Baseline | ABT263 (navitoclax, occupancy inhibitor without PROTAC linker): no degradation mechanism; causes thrombocytopenia. C6 (monoethyl adipate) and C8 (monoethyl suberate) linkers: not used in DT2216; linker-length perturbation known to reduce or abolish PROTAC activity. |
| Quantified Difference | C7 linker enables PROTAC-mediated degradation (DC₅₀ 63 nM) vs. no degradation with occupancy inhibitor alone; linker-length variations of ±1 CH₂ are established in the PROTAC field as capable of eliminating degradation activity entirely [2]. |
| Conditions | MOLT-4 T-ALL cell line; 16 h treatment; BCL-XL degradation quantified by densitometric immunoblot analysis; DC₅₀ and Dₘₐₓ derived from western blot band intensities (Khan et al. 2019, Nature Medicine). |
Why This Matters
Procurement of monoethyl pimelate is mandatory for researchers reproducing or building upon the DT2216 PROTAC series; substituting C6 or C8 monoesters introduces an unvalidated linker-length variable that risks complete loss of degradation activity, requiring de novo SAR optimisation.
- [1] Khan S, Zhang X, Lv D, et al. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity. Nat Med. 2019;25(12):1938–1947. doi:10.1038/s41591-019-0668-z View Source
- [2] Dong Y, Ma T, Feng Z, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm Sin B. 2024;14(5):2073–2096. doi:10.1016/j.apsb.2024.02.008 View Source
